molecular formula C4H10Cl2N4 B13795881 4-Aminomethyl-1h-imidazol-2-ylamine dihydrochloride

4-Aminomethyl-1h-imidazol-2-ylamine dihydrochloride

Cat. No.: B13795881
M. Wt: 185.05 g/mol
InChI Key: XHBIWIXVEPNMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminomethyl-1h-imidazol-2-ylamine dihydrochloride is a chemical compound with the molecular formula C4H10Cl2N4. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminomethyl-1h-imidazol-2-ylamine dihydrochloride typically involves the cyclization of amido-nitriles. One such method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-Aminomethyl-1h-imidazol-2-ylamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazole ring .

Scientific Research Applications

4-Aminomethyl-1h-imidazol-2-ylamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Aminomethyl-1h-imidazol-2-ylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminomethyl-1h-imidazol-2-ylamine dihydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C4H10Cl2N4

Molecular Weight

185.05 g/mol

IUPAC Name

5-(aminomethyl)-1H-imidazol-2-amine;dihydrochloride

InChI

InChI=1S/C4H8N4.2ClH/c5-1-3-2-7-4(6)8-3;;/h2H,1,5H2,(H3,6,7,8);2*1H

InChI Key

XHBIWIXVEPNMNC-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)N)CN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.